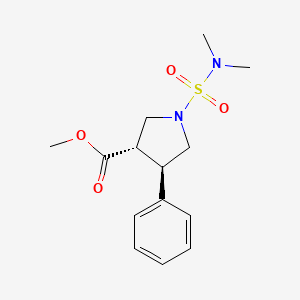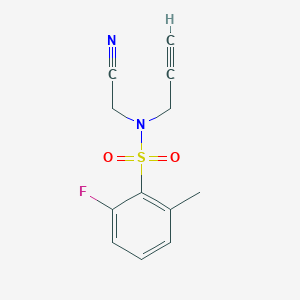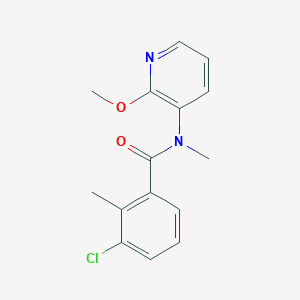
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide, also known as MTX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTX-1 is a thiazole derivative that exhibits promising biological activities, including antitumor, antibacterial, and antiviral properties.
科学的研究の応用
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide is its antitumor activity. Studies have shown that N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been shown to exhibit antibacterial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
作用機序
The mechanism of action of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide in lab experiments is its potent biological activities, which make it a valuable tool for studying various biological processes. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits low toxicity towards normal cells, making it a safer alternative to other compounds that may exhibit higher toxicity. However, one of the limitations of using N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
将来の方向性
There are several potential future directions for the research and development of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide and its potential therapeutic applications. Finally, the development of new derivatives of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide may lead to the discovery of compounds with even more potent biological activities.
合成法
The synthesis of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 8-aminoquinoline with thioacetic acid to form 8-(methylthio)quinoline. The second step involves the reaction of 8-(methylthio)quinoline with methyl isothiocyanate to form N-methyl-8-(methylthio)quinoline-4-carboxamide. Finally, the N-methyl-8-(methylthio)quinoline-4-carboxamide is reacted with sodium hydride and carbon disulfide to form N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide.
特性
IUPAC Name |
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-17(14(18)11-8-19-9-16-11)12-6-2-4-10-5-3-7-15-13(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLPQCTYDSZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1N=CC=C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)


![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)

![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)
![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
